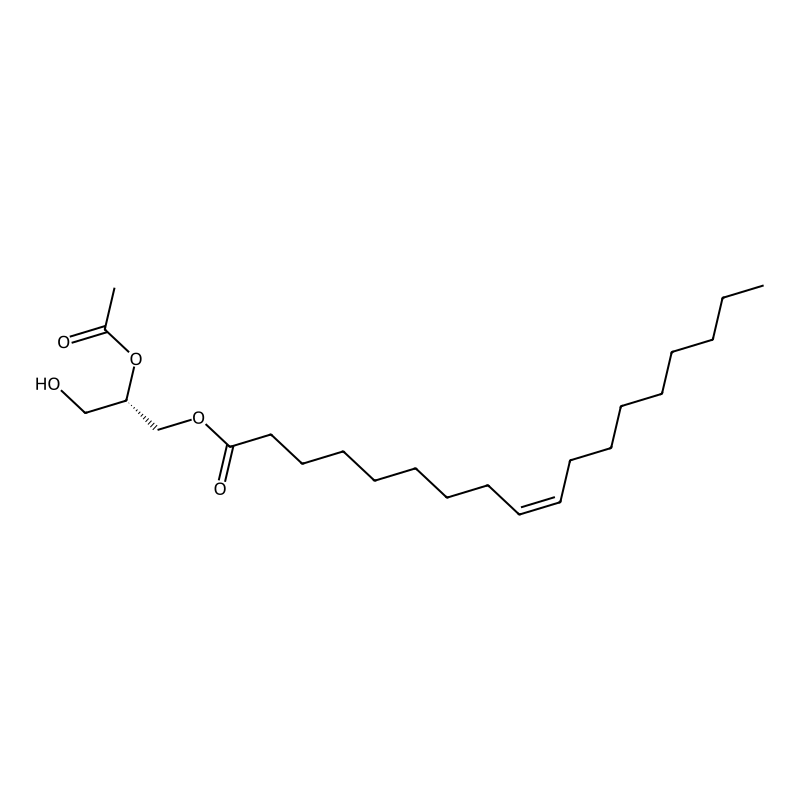

1-Oleoyl-2-acetylglycerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

1-Oleoyl-2-acetyl-sn-glycerol is a synthetic compound with the molecular formula C23H42O5 and a molecular weight of 398.57 g/mol. It is recognized as a cell-permeable analog of diacylglycerol, specifically acting as an activator of protein kinase C. This compound is notable for its role in cellular signaling pathways, particularly in the phosphorylation of proteins, which is crucial for various cellular functions. It is often utilized in research settings to study the mechanisms of protein kinase C activation and its downstream effects on cellular processes .

OAG, due to its structural similarity to DAG, activates protein kinase C (PKC) [, ]. PKC requires both diacylglycerol and calcium for activation. OAG fulfills the diacylglycerol requirement, allowing PKC to become active and initiate downstream signaling cascades involved in various cellular processes, including cell proliferation, differentiation, and immune response [].

Function

1-Oleoyl-2-acetyl-sn-glycerol (1-OAG) is a synthetic molecule that mimics the structure and function of a natural signaling molecule called diacylglycerol (DAG) []. DAG is involved in various cellular processes, including cell growth, differentiation, and survival [].

PKC Activation

One of the primary functions of 1-OAG in scientific research is its ability to activate protein kinase C (PKC) [, ]. PKC is a family of enzymes involved in regulating numerous cellular processes, including:

By activating PKC, 1-OAG can serve as a research tool to investigate the role of PKC in various cellular functions and diseases.

Other Applications

-OAG has also been used in scientific research to:

The primary chemical reaction involving 1-oleoyl-2-acetyl-sn-glycerol is its activation of protein kinase C. Upon administration, this compound mimics diacylglycerol, leading to the phosphorylation of target proteins within cells, notably resulting in the phosphorylation of a 40 kDa protein in platelets . Furthermore, it can be metabolized into its corresponding phosphatidic acid, 1-oleoyl-2-acetyl-3-phosphoglycerol, which may participate in additional signaling pathways .

1-Oleoyl-2-acetyl-sn-glycerol exhibits significant biological activity by activating calcium-dependent protein kinase C. This activation leads to various cellular responses, including the production of superoxide radicals, which are important in cell signaling and defense mechanisms against oxidative stress . The compound's ability to penetrate cell membranes makes it particularly useful for studying intracellular signaling pathways and their implications in health and disease.

The synthesis of 1-oleoyl-2-acetyl-sn-glycerol typically involves the esterification of glycerol with oleic acid and acetic anhydride or acetic acid under controlled conditions. The general steps include:

- Preparation of Glycerol Derivative: Glycerol is first converted into a suitable derivative that can react with fatty acids.

- Esterification: Oleic acid is reacted with the glycerol derivative in the presence of an acid catalyst to form the oleoyl ester.

- Acetylation: The resulting compound undergoes acetylation using acetic anhydride or acetic acid to introduce the acetyl group at the second position.

These reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields .

1-Oleoyl-2-acetyl-sn-glycerol has several applications in biochemical research:

- Research Tool: It serves as a tool for studying protein kinase C activation and its role in various signaling pathways.

- Pharmacological Studies: The compound is utilized in pharmacological studies to explore potential therapeutic targets related to protein kinase C.

- Cellular Mechanisms: It aids in understanding cellular mechanisms related to inflammation, apoptosis, and other physiological processes influenced by protein kinase C activity .

Research involving 1-oleoyl-2-acetyl-sn-glycerol often focuses on its interactions with various proteins and cellular components. Studies have demonstrated that this compound can significantly influence calcium signaling pathways and modulate the activity of other kinases involved in cellular responses. Its interaction with protein kinase C has been particularly well-documented, highlighting its role as a potent activator that can lead to various downstream effects within cells .

Several compounds are structurally similar to 1-oleoyl-2-acetyl-sn-glycerol and share some biological activities:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Diacylglycerol | Similar backbone | Activates protein kinase C |

| 1-Palmitoyl-2-acetyl-sn-glycerol | Similar backbone | Activates protein kinase C |

| 1-Linoleoyl-2-acetyl-sn-glycerol | Similar backbone | Activates protein kinase C |

Uniqueness

1-Oleoyl-2-acetyl-sn-glycerol stands out due to its specific fatty acid composition (oleic acid) and its unique acetylation at the second position, which enhances its potency as a protein kinase C activator compared to other diacylglycerols. Additionally, its ability to induce superoxide production differentiates it from similar compounds that may not exhibit this specific biological activity .

Voltage-Gated Sodium Channel Regulation in Cardiomyocytes

OAG modulates cardiac voltage-gated sodium (NaV) channels by shifting steady-state inactivation kinetics. In Chinese hamster lung cells expressing cardiac rH1 NaV channels, 10 µM OAG reduced peak sodium currents by 33% at −114 mV and 56% at −94 mV, accompanied by an 8–14 mV hyperpolarizing shift in steady-state inactivation [2]. This effect required protein kinase C activation, as microinjection of a protein kinase C inhibitor peptide abolished OAG-induced current suppression [2]. Single-channel recordings revealed reduced open probability without alterations in unitary conductance, suggesting protein kinase C phosphorylation disrupts voltage-dependent gating rather than pore block [2].

Comparable effects were observed in neonatal rat ventricular myocytes, where OAG decreased NaV current amplitude and slowed inactivation kinetics in low-calcium conditions [2]. These findings indicate protein kinase C-dependent regulation of cardiac sodium channels may influence action potential upstroke velocity and myocardial excitability during physiological signaling cascades involving diacylglycerol production.

Calcium Channel Inactivation Kinetics in Neuronal Systems

OAG modulates both low-voltage-activated (T-type) and high-voltage-activated (L-type) calcium channels. In GH3 pituitary cells, 40 µM OAG inhibited T-type currents by 60% and L-type currents by 50%, scaling current waveforms without altering activation/inactivation time constants [1]. Similar dual modulation occurred in dorsal root ganglion neurons, with 30% T-type and 50% L-type current suppression [1]. Protein kinase C dependence was inferred from rapid onset (~15 s) and reversibility, though direct phosphorylation targets remain uncharacterized [1].

Inactivation kinetics of neuronal L-type channels showed calcium-dependent sensitivity to OAG. Whole-cell recordings in chick sensory neurons revealed accelerated inactivation during prolonged depolarizations when intracellular calcium buffering was minimized [7]. OAG (25 µM) enhanced this calcium-dependent inactivation, reducing sustained current amplitudes by 40% [7]. Computational modeling suggests protein kinase C phosphorylation of auxiliary β-subunits underlies this effect, increasing channel sensitivity to local calcium microdomains [7].

1-Oleoyl-2-acetyl-sn-glycerol functions as a critical modulator of phosphoinositide 3-kinase and Akt signaling through multiple interconnected mechanisms that extend beyond its classical role as a protein kinase C activator. The cross-activation between diacylglycerol signaling and the PI3K/Akt pathway represents a fundamental aspect of cellular signal integration [1].

Protein Kinase C-Mediated PI3K Regulation

The interaction between 1-oleoyl-2-acetyl-sn-glycerol and PI3K occurs primarily through protein kinase C delta, which forms direct physical associations with the p85 regulatory subunit of PI3K [1]. This interaction requires the phosphorylation of protein kinase C delta at specific tyrosine residues, creating binding sites for the carboxyl-terminal SH2 domain of p85 [1]. The formation of this signaling complex enhances PI3K catalytic activity and promotes the generation of phosphatidylinositol-3,4,5-trisphosphate at membrane sites where 1-oleoyl-2-acetyl-sn-glycerol is present [1].

Research demonstrates that this protein kinase C delta-PI3K interaction is stimulus-dependent and requires both the activity of src tyrosine kinases and the presence of oxidative stress conditions [1]. The specificity of this interaction is remarkable, as it represents a direct and highly selective contact between phosphorylated protein kinase C delta and the PI3K regulatory machinery [1].

Diacylglycerol Kinase Delta-Mediated Pathway Modulation

Diacylglycerol kinase delta serves as a critical regulatory node in the cross-talk between 1-oleoyl-2-acetyl-sn-glycerol signaling and the PI3K/Akt pathway [2]. This enzyme phosphorylates diacylglycerol to produce phosphatidic acid, thereby terminating diacylglycerol signaling while simultaneously generating a secondary lipid messenger [2]. The depletion of diacylglycerol kinase delta results in significant reductions in Akt phosphorylation following receptor tyrosine kinase activation [2].

The mechanism involves the spatial organization of signaling complexes at membrane sites where 1-oleoyl-2-acetyl-sn-glycerol accumulates [2]. Diacylglycerol kinase delta deficiency leads to altered membrane association patterns of Akt, although the total membrane recruitment of Akt remains unchanged [2]. This suggests that diacylglycerol kinase delta influences the local microenvironment where Akt undergoes activating phosphorylation events [2].

Phosphatidic Acid-Dependent Signaling Coordination

The conversion of 1-oleoyl-2-acetyl-sn-glycerol to phosphatidic acid creates a secondary signaling axis that directly interfaces with phosphoinositide metabolism [3]. Phosphatidic acid serves as both a structural component and a signaling molecule that enhances the activity of specific phosphoinositide-metabolizing enzymes [3]. The phosphatidylinositol-transfer protein Nir2 binds phosphatidic acid with high affinity and translocates from the Golgi complex to the plasma membrane in response to growth factor stimulation [3].

This translocation mechanism is triggered by phosphatidic acid formation and is mediated by the C-terminal region of Nir2 [3]. The presence of Nir2 at plasma membrane sites substantially increases phosphatidylinositol-4,5-bisphosphate levels and enhances growth factor-stimulated phosphatidylinositol-3,4,5-trisphosphate production [3]. Consequently, Nir2 functions as a positive regulator of both MAPK and PI3K/Akt pathways through its phosphatidic acid-binding capability [3].

NADPH Oxidase Complex Assembly in Phagocytic Cells

The assembly of the NADPH oxidase complex in phagocytic cells represents one of the most thoroughly characterized examples of 1-oleoyl-2-acetyl-sn-glycerol-mediated non-canonical signaling. This multi-protein enzyme system requires the coordinated assembly of six distinct subunits to generate superoxide anions for microbial killing [4].

Membrane-Bound Components and Their Regulation

The NADPH oxidase contains two integral membrane proteins, gp91phox and p22phox, which together form the flavocytochrome b558 complex [4]. This heterodimeric structure constitutes the catalytic core of the enzyme but remains dormant in the absence of cytosolic regulatory components [4]. The membrane-bound components provide the electron transport machinery necessary for the reduction of oxygen to superoxide anions [4].

1-Oleoyl-2-acetyl-sn-glycerol influences the activity of these membrane components through multiple mechanisms. Diacylglycerols can serve as potent physiologic activators of NADPH oxidase in cell-free reconstitution systems [5]. The activation by diacylglycerols requires the presence of magnesium ions and demonstrates concentration-dependent kinetics [5]. Importantly, the mechanism of diacylglycerol-mediated activation differs from that of phosphatidic acids, as diacylglycerols require conversion to phosphatidic acid by endogenous diacylglycerol kinase for optimal activity [5].

Cytosolic Component Translocation and Assembly

The cytosolic components of the NADPH oxidase include p47phox, p67phox, p40phox, and the small GTPase Rac [4]. During resting conditions, these proteins are maintained in the cytosol through auto-inhibitory interactions or through complex formation with accessory proteins [4]. The activation process requires the disruption of these inhibitory interactions to allow translocation to the membrane and association with the flavocytochrome b558 [4].

The assembly process involves a synergistic binding mechanism where all cytosolic components must be present in the vicinity for optimal complex formation [6]. Studies using fast kinetics and stopped-flow techniques demonstrate that the formation of the active complex involves simultaneous binding of the activated cytosolic subunits to cytochrome b558 [6]. The absence or delay of any component reduces the efficiency of the catalytic core formation [6].

The p47phox-p67phox complex plays a central role in the translocation process [6]. However, the data indicate an absence of a direct catalytic role for the p47phox-p67phox interacting state, supporting the concept of independent binding sites for the cytosolic proteins on flavocytochrome b558 [6]. This allows for random binding order while maintaining the requirement for synergistic assembly [6].

Molecular Interactions and Binding Specificity

The interaction between p47phox and the membrane-bound cytochrome occurs through the tandem SH3 domains of p47phox and the cytoplasmic tail of p22phox [4]. Crystal structure analysis reveals that both SH3 domains cooperate to form a SuperSH3 domain that binds to p22phox peptides simultaneously through conserved residues from both domains [4]. While SH3 domain A makes the larger contribution to complex formation, the interaction is significantly strengthened through additional contacts with SH3 domain B [4].

Once assembled at the membrane, additional contacts form between p47phox and the cytochrome, which help position p67phox correctly and potentially induce conformational changes within the cytochrome [4]. These interactions involve the first cytoplasmic loop of gp91phox and two regions in the cytoplasmic domain of gp91phox adjacent to the NADPH-binding site and at the extreme C-terminus [4].

Small GTPase (Rac/Rho) Activation Cascades

The regulation of small GTPases by 1-oleoyl-2-acetyl-sn-glycerol represents a complex signaling network that controls fundamental cellular processes including actin dynamics, cell migration, and membrane trafficking. The Rho family of GTPases functions as molecular switches that cycle between active GTP-bound and inactive GDP-bound states [7].

Rac1 Activation and Membrane Recruitment

Rac1 serves as a critical component of the NADPH oxidase complex and represents a primary target for 1-oleoyl-2-acetyl-sn-glycerol-mediated signaling [8]. The activation of Rac1 requires the coordinated action of guanine nucleotide exchange factors and the disruption of interactions with GDP dissociation inhibitors [8]. The precise spatiotemporal control of Rac1 activation is essential for proper cellular function [8].

The regulation of Rac1 involves complex control mechanisms that include tight regulation of RhoGDIs and Rho GEFs [8]. Binding of Rac1 to RhoGDIs blocks its interaction with GEFs, downstream effectors, and GTPase activating proteins [8]. Additionally, RhoGDIs prevent access of Rac1 to membrane binding sites by shielding the GTPase prenyl group that serves as a lipid anchor [8].

The interaction between Rac1 and RhoGDI is regulated by protein kinases and phospholipids [8]. Phosphorylation of RhoGDI by the Rac1 effector Pak1 weakens its interaction with Rac1, creating a positive feedback loop that enhances Rac1 activation [8]. This regulatory mechanism allows for signal amplification and the maintenance of active signaling states [8].

GTPase Exchange Factor Regulation

Guanine nucleotide exchange factors are regulated by multiple mechanisms, including phosphorylation and interaction with phosphatidylinositol lipids and protein binding partners [8]. The specificity of GTPase signaling pathways is achieved through selective interactions between Dbl family GEFs and their Rho GTPase substrates [9]. This specificity has been exploited for the development of small-molecule inhibitors that target specific GTPase activation pathways [9].

The compound NSC23766 represents a first-generation small-molecule inhibitor of Rac GTPase that targets Rac activation by GEF [9]. This inhibitor effectively blocks Rac1 binding and activation by the Rac-specific GEFs Trio and Tiam1 without interfering with closely related Cdc42 or RhoA activation by their respective GEFs [9]. The selectivity of this inhibition demonstrates the precision of GTPase-GEF interactions and their potential as therapeutic targets [9].

Downstream Effector Activation and Cellular Responses

The activation of small GTPases by 1-oleoyl-2-acetyl-sn-glycerol leads to the recruitment and activation of diverse downstream effector proteins [10]. Rac1 regulates multiple cellular processes through its interaction with effector molecules including p21-activated protein kinases, IQGAP, PAR6, and p67phox [10]. These interactions initiate downstream responses that control actin dynamics, cell cycle progression, gene expression, and responses to genotoxic stress [10].

The nuclear localization of Rac1 represents an important aspect of its signaling function [10]. Rac1 has been detected inside the nucleus, and evidence indicates that genotoxin-induced DNA damage can activate nuclear Rac1 [10]. This nuclear function allows Rac1 to integrate DNA damage-independent and DNA damage-dependent cellular stress responses, coordinating mechanisms of the DNA damage response related to DNA repair, survival, and cell death [10].

The membrane recruitment of the SET oncogene represents a novel feature of Rac1 signaling [11]. Rac1 binds the nuclear oncogene SET through its C-terminus, and SET translocates to the plasma membrane in cells expressing active Rac1 [11]. This membrane targeting of SET stimulates cell migration in a Rac1-dependent manner, and reduction of SET expression inhibits Rac1-induced migration [11]. This mechanism demonstrates how Rac1 signaling requires both effector loop-based downstream signaling and recruitment of signaling amplifiers through the hypervariable C-terminus [11].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Dates

Explore Compound Types